molecular formula C9H4F2O2S B6210990 5,7-difluoro-1-benzothiophene-3-carboxylic acid CAS No. 1696775-92-4

5,7-difluoro-1-benzothiophene-3-carboxylic acid

Cat. No. B6210990
CAS RN: 1696775-92-4
M. Wt: 214.2
InChI Key:
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Description

5,7-difluoro-1-benzothiophene-3-carboxylic acid is a chemical compound with the CAS Number: 1696775-92-4 . It has a molecular weight of 214.19 . The IUPAC name for this compound is 5,7-difluorobenzo[b]thiophene-3-carboxylic acid .


Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including 5,7-difluoro-1-benzothiophene-3-carboxylic acid, has been a subject of research. A microreview devoted to novel and modified methods for the synthesis of these derivatives covers key studies published since 2015 . One method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .


Molecular Structure Analysis

The InChI code for 5,7-difluoro-1-benzothiophene-3-carboxylic acid is 1S/C9H4F2O2S/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13) .


Physical And Chemical Properties Analysis

5,7-difluoro-1-benzothiophene-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

The safety information available indicates that 5,7-difluoro-1-benzothiophene-3-carboxylic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

Benzothiophene derivatives, including 5,7-difluoro-1-benzothiophene-3-carboxylic acid, can be considered a valuable molecular scaffold for medicinal chemistry . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists . This suggests that future research may focus on exploring the biological activities of these compounds and developing novel synthesis methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-difluoro-1-benzothiophene-3-carboxylic acid involves the introduction of two fluorine atoms onto a benzothiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-benzothiophenol", "bromine", "potassium fluoride", "sodium hydroxide", "carbon dioxide", "diethyl ether", "methanol", "chloroacetic acid" ], "Reaction": [ "Bromination of 2-benzothiophenol with bromine and potassium fluoride in diethyl ether to yield 5-bromo-2-benzothiophenol", "Fluorination of 5-bromo-2-benzothiophenol with sodium hydroxide and potassium fluoride in methanol to yield 5,7-difluoro-2-benzothiophenol", "Carboxylation of 5,7-difluoro-2-benzothiophenol with carbon dioxide and chloroacetic acid in the presence of a base to yield 5,7-difluoro-1-benzothiophene-3-carboxylic acid" ] }

CAS RN

1696775-92-4

Product Name

5,7-difluoro-1-benzothiophene-3-carboxylic acid

Molecular Formula

C9H4F2O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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